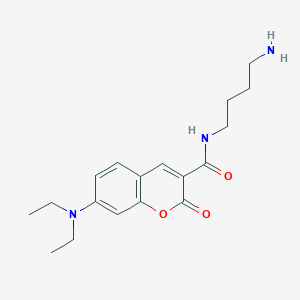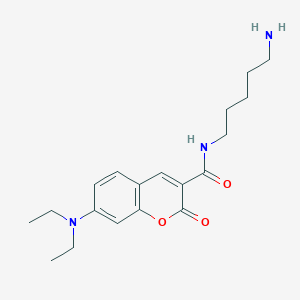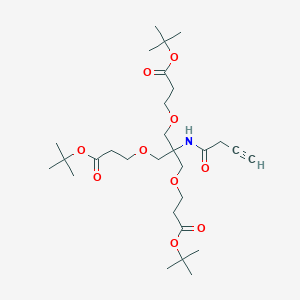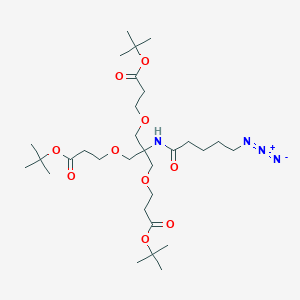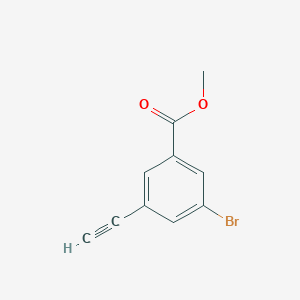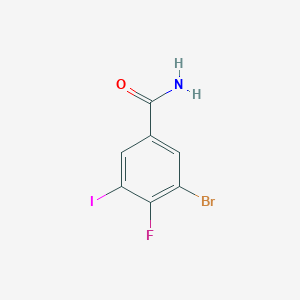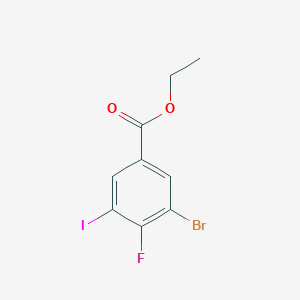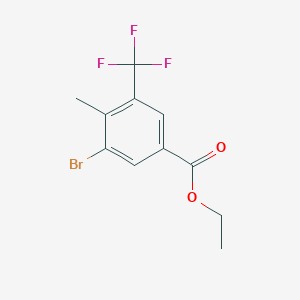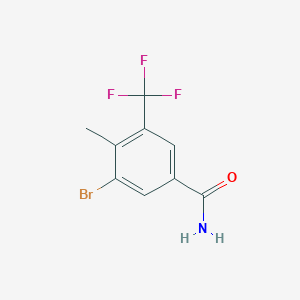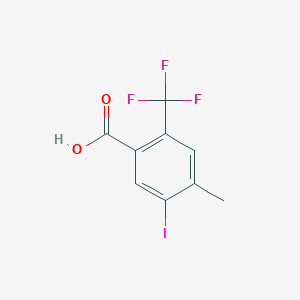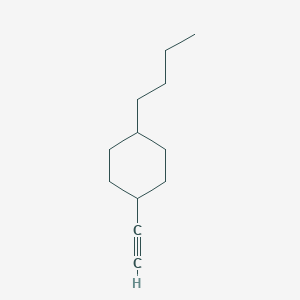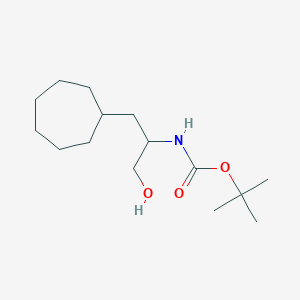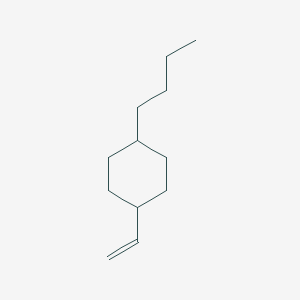
1-Butyl-4-vinylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-vinylcyclohexane: is an organic compound with the molecular formula C18H32 It is a derivative of cyclohexane, where a butyl group and a vinyl group are attached to the cyclohexane ring in a trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-vinylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane with butyl and vinyl groups under controlled conditions. The reaction typically requires a catalyst, such as palladium or platinum , to facilitate the addition of the butyl and vinyl groups to the cyclohexane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-4-vinylcyclohexane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The butyl and vinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Catalysts like or can be employed for the reduction reactions.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed:
Epoxides: Formed from the oxidation of the vinyl group.
Saturated derivatives: Formed from the reduction of the vinyl group.
Substituted cyclohexanes: Formed from substitution reactions.
Applications De Recherche Scientifique
Chemistry: 1-Butyl-4-vinylcyclohexane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: drug discovery and development . Researchers are exploring its use in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins . Its vinyl group allows for polymerization reactions, leading to the formation of materials with desirable properties .
Mécanisme D'action
The mechanism of action of 1-Butyl-4-vinylcyclohexane involves its ability to undergo various chemical reactions due to the presence of the butyl and vinyl groups. These groups can participate in electrophilic addition , nucleophilic substitution , and radical reactions , allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the nature of the reaction and the conditions employed .
Comparaison Avec Des Composés Similaires
- trans-1-Butyl-4-ethyl-cyclohexane
- trans-1-Butyl-4-methyl-cyclohexane
- trans-1-Butyl-4-phenyl-cyclohexane
Uniqueness: 1-Butyl-4-vinylcyclohexane is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other similar compounds. The vinyl group allows for polymerization and oxidation reactions that are not possible with compounds lacking this functional group .
Propriétés
IUPAC Name |
1-butyl-4-ethenylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-3-5-6-12-9-7-11(4-2)8-10-12/h4,11-12H,2-3,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTKBPJZRODSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
